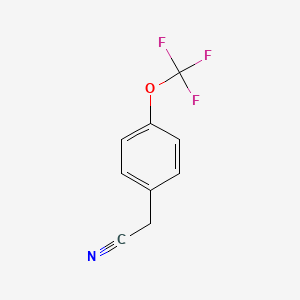

4-(Trifluoromethoxy)phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFCAROXYJTUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197843 | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49561-96-8 | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049561968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile (CAS Number: 49561-96-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetonitrile, with CAS number 49561-96-8, is a versatile fluorinated organic compound that has garnered significant interest in various scientific and industrial sectors. Its unique trifluoromethoxy group imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. These characteristics make it a highly sought-after moiety in the design of novel therapeutic agents, particularly for neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 49561-96-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₆F₃NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 201.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless liquid or white to off-white solid | --INVALID-LINK-- |

| Melting Point | 30-33 °C | --INVALID-LINK-- |

| Boiling Point | 96 °C at 4 mmHg | --INVALID-LINK-- |

| Purity | ≥98% (GC) | --INVALID-LINK-- |

| Storage | 2 - 8 °C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis via a nucleophilic substitution reaction.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 4-(Trifluoromethoxy)benzyl bromide (1 equivalent).

-

Solvent and Reagent Addition: A suitable solvent, such as ethanol or a mixture of ethanol and water, is added to dissolve the starting material. Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) is then carefully added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred vigorously for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development: Synthesis of Riluzole

A significant application of trifluoromethoxy-containing compounds is in the synthesis of pharmaceuticals. For instance, the structurally related compound, 4-(trifluoromethoxy)aniline, is a key starting material for the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[2][3][4] The following section details the synthesis of Riluzole and provides a visual workflow.

Experimental Protocol for the Synthesis of Riluzole

This protocol is based on procedures described in various patents and publications.[2][3][4]

-

Thiocyanation: To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in glacial acetic acid, potassium thiocyanate (or ammonium thiocyanate) is added.[2][3]

-

Cyclization with Bromine: The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred overnight.[2][4]

-

Work-up and Isolation: The reaction mixture is poured into water and neutralized with a base (e.g., ammonia or sodium carbonate).[2][3] The precipitated solid is collected by filtration.

-

Purification: The crude Riluzole is recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.[4]

Workflow for the Synthesis of Riluzole

The following diagram illustrates the key steps in the synthesis of Riluzole from 4-(trifluoromethoxy)aniline.

Caption: Synthetic workflow for the preparation of Riluzole.

Signaling Pathways in Neurological Disorders

While specific signaling pathways directly modulated by this compound have not been extensively documented, its utility as a scaffold for neurologically active drugs, such as Riluzole, provides a strong rationale for its investigation in this area. Riluzole's mechanism of action is believed to involve the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and interference with intracellular events that follow transmitter binding to excitatory amino acid receptors.

The diagram below illustrates a simplified, generalized signaling pathway relevant to neuroprotection, a key therapeutic goal in many neurological disorders. This pathway highlights potential targets for drugs derived from intermediates like this compound.

Caption: Generalized neuroprotective signaling pathway.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its unique properties, conferred by the trifluoromethoxy group, make it an attractive building block for the synthesis of complex, biologically active molecules. The detailed synthetic protocols and workflows provided in this guide, along with an overview of its relevance to neuroprotective signaling pathways, are intended to support researchers and drug development professionals in leveraging the potential of this versatile compound.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical properties of 4-(Trifluoromethoxy)phenylacetonitrile, a versatile compound utilized in the pharmaceutical and agrochemical industries. Its trifluoromethoxy group often enhances metabolic stability and bioavailability, making it a significant intermediate in the synthesis of biologically active molecules.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Identifier | Value |

| Chemical Formula | C9H6F3NO[1][2][3] |

| Molecular Weight | 201.15 g/mol [3] |

| Exact Mass | 201.1452 g/mol [1][2] |

| CAS Number | 49561-96-8[1][2] |

Experimental Protocols

Experimental determination of molecular weight and formula for a known compound like this compound typically involves techniques such as mass spectrometry for exact mass and elemental analysis to confirm the empirical formula. As this is a well-characterized compound, this guide presents the established and verified data from reliable chemical databases.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 4-(Trifluoromethoxy)phenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile synthetic intermediate, 4-(trifluoromethoxy)phenylacetonitrile. This compound is of significant interest in pharmaceutical and agrochemical research due to the influence of the trifluoromethoxy group on molecular properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound relies on a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to -CH₂CN) |

| ~7.25 | d | 2H | Ar-H (ortho to -OCF₃) |

| ~3.85 | s | 2H | -CH ₂CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C -OCF₃ |

| ~131.0 | Ar-C H (ortho to -CH₂CN) |

| ~122.0 | Ar-C H (ortho to -OCF₃) |

| ~120.5 (q, J ≈ 257 Hz) | -OC F₃ |

| ~119.0 | -C N |

| ~118.0 | Ar-C -CH₂CN |

| ~22.0 | -C H₂CN |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1610, 1510 | Medium-Strong | C=C aromatic ring stretch |

| ~1260-1160 | Strong | C-O-C stretch and C-F stretches of -OCF₃ |

| ~840 | Strong | C-H out-of-plane bend (p-disubstituted) |

Data sourced from the NIST WebBook.[1][2][3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 201 | 100 | [M]⁺ (Molecular Ion) |

| 172 | ~30 | [M - HCN]⁺ |

| 144 | ~20 | [M - HCN - CO]⁺ |

| 132 | ~40 | [C₇H₄F₃]⁺ |

Data sourced from the NIST WebBook.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide on the Safety and Handling of 4-(Trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(trifluoromethoxy)phenylacetonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Given the limited availability of specific quantitative toxicological data for this compound, this guide incorporates information from safety data sheets, general guidelines for handling hazardous chemicals, and data on structurally related compounds to provide a thorough overview for laboratory personnel.

Chemical and Physical Properties

This compound is a solid with a melting point of approximately 27°C.[1] Its unique trifluoromethoxy group enhances its reactivity and solubility in various organic solvents, making it a valuable building block in organic synthesis.[1] This functional group can also contribute to improved metabolic stability and bioavailability in drug candidates.[1]

| Property | Value | Source |

| CAS Number | 49561-96-8 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | Colorless liquid or white to off-white solid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 96 °C at 4 mmHg | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity and irritation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicology Profile

The trifluoromethoxy group is generally considered to be metabolically stable, which can be a desirable property in drug design.[2] However, the metabolism of some trifluoromethoxy-containing aromatic compounds can lead to the formation of potentially toxic metabolites. Cytochrome P450 enzymes may mediate the oxidative displacement of the trifluoromethoxy group.[3]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for assessing the irritation potential of chemicals, which are relevant to the known hazards of this compound.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.[4][5]

Methodology Summary:

-

Animal Model: A single albino rabbit is typically used for the initial test.[6]

-

Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[7]

-

Exposure: The exposure duration is typically 4 hours.[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[4]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

-

Confirmation: If no corrosive effect is observed, the test may be confirmed in up to two additional animals.[7]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for evaluating the potential of a substance to cause irritation or serious damage to the eye.[8][9]

Methodology Summary:

-

Animal Model: The test is typically performed on a single healthy adult albino rabbit.[8]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[9]

-

Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[8]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Confirmation: If a severe irritant or corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[8]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Practices

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and washed before reuse.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Avoid generating dust.

-

Clean the spill area thoroughly.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and assessment workflows relevant to handling hazardous chemicals like this compound.

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: Logical workflow for irritation testing based on a weight-of-the-evidence approach.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

Navigating the Solubility of 4-(Trifluoromethoxy)phenylacetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-(Trifluoromethoxy)phenylacetonitrile, a pivotal intermediate in the pharmaceutical and agrochemical sectors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available solubility information, presents detailed experimental protocols for its determination, and outlines its significance in synthetic applications.

Introduction to this compound

This compound, with the chemical formula C₉H₆F₃NO, is a substituted phenylacetonitrile compound.[1][2][3][4] Its molecular structure, which includes a trifluoromethoxy group attached to the phenyl ring, significantly influences its chemical properties, including its solubility in various organic solvents.[1] This compound serves as a crucial building block in the synthesis of a range of biologically active molecules, where the trifluoromethoxy group can enhance metabolic stability and bioavailability.[1] A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [6] |

| Various Organic Solvents | Soluble | [1] |

Note: This table is based on available qualitative data and general chemical principles. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Synthetic Workflow

As a key intermediate, this compound plays a crucial role in multi-step synthetic pathways. The following diagram illustrates a generalized workflow where this compound is utilized to produce more complex target molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 49561-96-8 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-(Trifluoromethoxy)phenylacetonitrile, a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries. Its significance lies in the trifluoromethoxy group, which can enhance the metabolic stability and bioavailability of synthesized molecules. This document outlines its key physical constants, detailed experimental protocols for their determination, and a logical workflow for physical property analysis.

Core Physical Properties

The melting and boiling points are critical physical parameters that indicate the purity and define the physical state of a substance under varying conditions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 27 °C | Not Specified |

| 30-33 °C | Literature Value | |

| Boiling Point | 96 °C | at 4 mmHg |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for determining the melting and boiling points of organic compounds like this compound.

1. Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[1]

-

Apparatus:

-

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[3][4] Grinding the sample with a mortar and pestle ensures homogeneity.[5]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube.[3][6] Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[2]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[3]

-

For an unknown sample, a preliminary rapid heating (10-20°C per minute) can be performed to determine an approximate melting range.[3]

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[3][5]

-

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (initial melting point) to the temperature at which the entire sample has turned into a clear liquid (final melting point).[3] A narrow melting range (0.5-2°C) is indicative of a pure substance.[2]

-

2. Boiling Point Determination (Micro Method at Reduced Pressure)

Given that the boiling point is reported at a reduced pressure (4 mmHg), a standard distillation is not practical for small sample sizes. The micro-boiling point method is a suitable alternative.[7] Distillation at reduced pressure is necessary for compounds that decompose at their atmospheric boiling point or have very high boiling points.[8]

-

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)[7]

-

Vacuum source (vacuum pump) and manometer

-

-

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Vacuum Application: Place the assembly in a heating apparatus connected to a vacuum system with a manometer to monitor the pressure. Evacuate the system to the desired pressure (e.g., 4 mmHg).

-

Heating and Observation:

-

Begin heating the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands.[9]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid is boiling.

-

Stop heating and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10] This is the point where the vapor pressure of the liquid equals the pressure of the system.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical sample.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. scribd.com [scribd.com]

- 4. westlab.com [westlab.com]

- 5. nsmn1.uh.edu [nsmn1.uh.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Purification [chem.rochester.edu]

- 9. chymist.com [chymist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

A Guide to Sourcing 4-(Trifluoromethoxy)phenylacetonitrile for Research and Development

An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the commercial availability and purity of 4-(Trifluoromethoxy)phenylacetonitrile, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group offers advantages in developing molecules with enhanced metabolic stability and bioavailability.

Commercial Suppliers and Purity

This compound is available from a range of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The compound is typically offered at purities of 98% or higher, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Chem-Impex | 49561-96-8 | ≥ 98% (GC)[1] | C₉H₆F₃NO | 201.15[1] | Stored at 2 - 8 °C.[1] |

| TCI America | 49561-96-8 | >98.0% (GC)[2] | C₉H₆F₃NO | 201.15[2] | Available in various quantities.[2] |

| INDOFINE Chemical Company | 49561-96-8 | 98%[3] | C₉H₆F₃NO | 201.15[3] | - |

| Oakwood Chemical | 49561-96-8 | - | C₉H₆F₃NO | 201.15[4] | - |

| Nanjing Finechem Holding Co.,Limited | - | - | C₉H₆F₃NO | 201.145[5] | - |

| Career Henan Chemical Co. | 49561-96-8 | 99%[6] | - | - | - |

| Zhuozhou Wenxi import and Export Co., Ltd. | 49561-96-8 | 99%+ HPLC[6] | - | - | - |

Note: Purity and specifications may vary by batch and supplier. It is crucial to request a certificate of analysis (CoA) for lot-specific data.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the intended application and are typically developed by the end-user. For synthetic procedures utilizing this reagent, researchers should consult relevant scientific literature and patents in their field of interest. When handling the compound, it is imperative to follow the safety data sheet (SDS) provided by the supplier, which will contain detailed information on handling, storage, and disposal.

Workflow for Sourcing and Qualification

The process of sourcing and qualifying this compound for research or drug development follows a structured workflow to ensure the quality and consistency of the starting material.

Caption: Workflow for Sourcing and Qualifying Chemical Reagents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 49561-96-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 49561-96-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | Properties, Uses, Safety Data & Synthesis | Buy High Purity Chemicals Online China [nj-finechem.com]

- 6. This compound | 49561-96-8 [chemicalbook.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylacetonitrile, a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into the historical context of its development, explore its detailed synthesis and characterization, and highlight its critical role as a key intermediate in the creation of novel molecules with enhanced physicochemical and biological properties. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical development, offering both foundational knowledge and practical insights into the utility of this important compound.

Introduction: The Rise of Fluorinated Motifs in Chemical Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical design. The unique properties of the trifluoromethoxy (-OCF₃) group, in particular, have garnered significant attention. This electron-withdrawing yet lipophilic moiety can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This compound emerges as a valuable synthon that conveniently introduces the trifluoromethoxyphenyl group, making it a sought-after intermediate in various synthetic endeavors.

While the precise date and researchers associated with the initial synthesis of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of fluorinated organic compounds throughout the 20th century. The growing appreciation for the utility of the trifluoromethoxy group in the latter half of the century likely spurred the synthesis of key intermediates like the title compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 49561-96-8 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [2] |

| Appearance | Colorless liquid or white to off-white solid | [2] |

| Melting Point | 27 °C | [2] |

| Boiling Point | 96 °C at 4 mmHg | [2] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound would include a sharp peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration, and strong C-F stretching bands characteristic of the trifluoromethoxy group, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.[1]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which is crucial for confirming the molecular weight and structure.[1]

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached through several strategic pathways. The most common and industrially viable methods involve the nucleophilic substitution of a suitable benzyl halide or the Sandmeyer reaction starting from the corresponding aniline.

Pathway 1: Nucleophilic Substitution of 4-(Trifluoromethoxy)benzyl Bromide

This is a widely employed method due to the relatively high reactivity of the benzylic position towards nucleophilic attack.

Reaction Scheme:

Caption: Nucleophilic substitution of 4-(Trifluoromethoxy)benzyl Bromide.

Causality Behind Experimental Choices:

-

Choice of Halide: Benzyl bromides are generally preferred over chlorides due to the better leaving group ability of the bromide ion, leading to faster reaction rates.[3]

-

Cyanide Source: Sodium or potassium cyanide are common and cost-effective sources of the cyanide nucleophile. The choice between them often depends on solubility in the chosen solvent and cost.

-

Solvent System: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), or in an alcoholic solvent like ethanol.[4] Aprotic solvents are excellent for Sₙ2 reactions as they solvate the cation of the cyanide salt but not the nucleophilic anion, thus enhancing its reactivity. The use of ethanol is also common, but the presence of water must be minimized to avoid the formation of the corresponding benzyl alcohol as a byproduct.[4]

-

Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat should be avoided to minimize side reactions.

Detailed Experimental Protocol (Illustrative):

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous ethanol.

-

Addition of Cyanide: Add finely powdered sodium cyanide (1.1 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: The Sandmeyer Reaction from 4-(Trifluoromethoxy)aniline

The Sandmeyer reaction is a classic transformation that converts an aromatic amine into an aryl nitrile via a diazonium salt intermediate.

Reaction Workflow:

Sources

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(trifluoromethoxy)phenylacetonitrile, a key scaffold in modern medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Core Compound: this compound

This compound is a versatile chemical intermediate characterized by a phenylacetonitrile core substituted with a trifluoromethoxy group.[1][2] This functional group imparts unique physicochemical properties, including increased metabolic stability and bioavailability, making it an attractive component in the design of novel therapeutics.[1][2] Its applications extend from pharmaceuticals, particularly in developing drugs for neurological disorders, to agrochemicals and material science.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49561-96-8 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | Colorless liquid or white to off-white solid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 96 °C at 4 mmHg | [1] |

Structural Analogs and Derivatives as p97 ATPase Inhibitors

A significant area of research for compounds containing the 4-(trifluoromethoxy)phenyl moiety is the development of inhibitors for the AAA+ ATPase p97 (also known as VCP). p97 is a critical regulator of protein homeostasis and is implicated in cellular processes such as the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD).[3][4] Inhibition of p97 is a promising strategy for cancer therapy, as tumor cells are often highly dependent on these pathways for survival.[3][4]

Quantitative Biological Data

The following table summarizes the in vitro activity of representative structural analogs and derivatives against p97 ATPase.

Table 2: p97 ATPase Inhibitory Activity of Selected Analogs and Derivatives

| Compound ID | Structure | Modification from Core | p97 IC₅₀ (μM) | Reference |

| Analog 1 | Indole-based inhibitor | Phenyl indole with C-5 trifluoromethoxy substitution | 3.8 ± 0.8 | [5] |

| Derivative 1 (FCCP) | Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone | Hydrazone derivative | Not a direct p97 inhibitor; mitochondrial uncoupler with ΔOCR ECmax of 0.4 μM | [6] |

Note: Further research is needed to identify a broader range of direct this compound derivatives with reported p97 inhibitory activity.

Experimental Protocols

Synthesis of Indole-Based p97 Inhibitor (Analog 1)

A general synthetic approach for indole-based p97 inhibitors involves a multi-step process. The following is a representative, generalized protocol based on similar syntheses.

Scheme 1: General Synthesis of an Indole-based p97 Inhibitor

Caption: Generalized synthetic workflow for indole-based p97 inhibitors.

Detailed Steps:

-

Fischer Indole Synthesis: 4-(Trifluoromethoxy)phenylhydrazine is reacted with a suitable ketone in the presence of an acid catalyst, such as polyphosphoric acid, to form the core indole structure.

-

N-Arylation: The resulting indole is then coupled with a substituted aryl halide via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to introduce the desired substituent at the N1 position of the indole ring.

-

Further Modification: Subsequent synthetic steps may be required to modify other functional groups and arrive at the final inhibitor molecule.

Note: This is a generalized protocol. Specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific analog.

p97 ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of p97 ATPase by detecting the amount of ADP produced in the enzymatic reaction.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Trifluoromethoxy Substituted Pyrazolines as Potential Tubulin Assembling Inhibitors | Scientific.Net [scientific.net]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Search [escholarship.org]

- 6. researchgate.net [researchgate.net]

4-(Trifluoromethoxy)phenylacetonitrile reactivity profile and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of 4-(Trifluoromethoxy)phenylacetonitrile

Abstract

This compound (CAS No. 49561-96-8) is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its value stems from the unique combination of a reactive nitrile moiety, an acidic benzylic position, and an aromatic ring electronically influenced by the powerful trifluoromethoxy group. This guide provides an in-depth analysis of the molecule's structural features, electronic profile, and the reactivity of its distinct functional groups. We will explore the causality behind its reaction pathways and provide field-proven, step-by-step protocols for key transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound in their synthetic endeavors.

Structural and Electronic Profile

This compound, with the chemical formula C₉H₆F₃NO, possesses a unique architecture that dictates its chemical behavior.[2][3] The molecule can be dissected into four key regions: the trifluoromethoxy group, the phenyl ring, the benzylic methylene bridge, and the terminal nitrile group.

| Property | Value | Source |

| CAS Number | 49561-96-8 | [2] |

| Molecular Formula | C₉H₆F₃NO | [2][3] |

| Molecular Weight | 201.15 g/mol | [4] |

| Appearance | Clear yellow liquid / Low melting solid | [5] |

| Melting Point | 30-33 °C | [5][6] |

The interplay of the electronic effects of these groups is fundamental to understanding the molecule's reactivity.

Reactions at the Benzylic Position

The acidity of the α-protons is the defining feature of this position's reactivity.

-

α-Alkylation: This is a cornerstone reaction for this class of compounds. Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA)) generates a resonance-stabilized carbanion. [7]This potent nucleophile can then react with various electrophiles, most commonly alkyl halides, to form a new C-C bond at the benzylic position. [8][7]This allows for the straightforward introduction of diverse alkyl chains.

Reactions on the Aromatic Ring

The reactivity of the phenyl ring is dominated by the strong deactivating effect of the -OCF₃ group.

-

Electrophilic Aromatic Substitution (SEAr): The trifluoromethoxy group is strongly electron-withdrawing, making the aromatic ring significantly less nucleophilic and thus "deactivated" towards electrophiles compared to benzene. [9][10]This deactivation means that SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions require harsh conditions and may proceed with low yields. [11][12]The -OCF₃ group is a meta-director. This is because the carbocation intermediate (the sigma complex) formed during electrophilic attack is least destabilized when the electrophile adds to the meta position. Attack at the ortho or para positions would place a positive charge on the carbon directly attached to the electron-withdrawing -OCF₃ group, which is highly unfavorable. [9]

-

Nucleophilic Aromatic Substitution (SNAr): While the -OCF₃ group deactivates the ring for electrophilic attack, it activates it for nucleophilic attack. However, a standard SNAr reaction requires a good leaving group (like a halide) on the ring. [13][14]Therefore, this compound itself will not undergo SNAr, but its halogenated derivatives could be valuable substrates for such reactions.

Experimental Protocols

The following protocols are illustrative examples of key transformations. All procedures should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Hydrolysis to 4-(trifluoromethoxy)phenylacetic acid

This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid.

Causality: A strong base (KOH) is used to facilitate the nucleophilic attack of water on the nitrile carbon. A co-solvent system (Ethanol/Water) ensures the solubility of both the organic substrate and the inorganic base. Refluxing provides the necessary activation energy for both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylate salt. Acidification in the final step is required to protonate the carboxylate and precipitate the desired carboxylic acid product.

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 49.7 mmol).

-

Reagent Addition: Add potassium hydroxide (11.2 g, 199 mmol, 4.0 equiv.), ethanol (50 mL), and deionized water (50 mL).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidification: Slowly and carefully add concentrated hydrochloric acid (~12 M) dropwise with stirring until the pH of the solution is ~1-2. A white precipitate should form.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold deionized water (2 x 30 mL), and dry under vacuum to yield 4-(trifluoromethoxy)phenylacetic acid.

Protocol 2: α-Alkylation with Benzyl Bromide

This protocol demonstrates the formation of a new C-C bond at the benzylic position.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the benzylic carbon to form the nucleophilic carbanion. Anhydrous THF is used as the solvent to prevent quenching of the base and the carbanion. The reaction is initiated at 0 °C to control the exothermic deprotonation step. The subsequent addition of the electrophile (benzyl bromide) leads to the SN2 displacement of bromide by the carbanion. The final quench with saturated ammonium chloride neutralizes any remaining base and protonates any unreacted carbanion.

Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30.0 mmol, 1.2 equiv.). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, decanting the hexanes carefully.

-

Solvent & Substrate Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask, and cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (5.03 g, 25.0 mmol) in anhydrous THF (10 mL) dropwise.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

-

Alkylation: Add benzyl bromide (4.70 g, 27.5 mmol, 1.1 equiv.) dropwise to the solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the α-benzylated product.

Conclusion

This compound is a remarkably versatile synthetic intermediate. Its reactivity is a product of the distinct and electronically complementary nature of its functional groups. The nitrile and acidic benzylic methylene groups provide handles for nucleophilic additions, reductions, and C-C bond formations, while the trifluoromethoxy-substituted phenyl ring offers a metabolically robust scaffold, albeit one that is deactivated towards classical electrophilic substitution. A thorough understanding of this reactivity profile allows chemists to strategically employ this molecule as a key component in the synthesis of complex targets for the pharmaceutical and agrochemical industries.

References

- Aryl Nitriles Definition - Organic Chemistry Key Term - Fiveable. (URL: )

- Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols | Organic Letters - ACS Public

- This compound - Chem-Impex. (URL: )

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing). (URL: [Link])

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

-

Trifluoromethylation - Wikipedia. (URL: [Link])

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. (URL: [Link])

-

Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

-

[3+2] Cycloaddition of nitriles with azides. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

cycloadditions with nitrile oxides - YouTube. (URL: [Link])

-

Directed Nitrile Oxide Cycloaddition Reactions. The Use of Hydrogen Bonding To Direct Regio - ElectronicsAndBooks. (URL: [Link])

-

Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PubMed Central. (URL: [Link])

-

Gas-phase aromatic substitution: reactivity of (trifluoromethoxy)benzene toward charged electrophiles - American Chemical Society. (URL: [Link])

-

Nitrile - Wikipedia. (URL: [Link])

-

Reactions of Nitriles - Chemistry Steps. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

This compound | CAS#:49561-96-8 | Chemsrc. (URL: [Link])

- Preparation of phenylacetonitriles - Google P

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. (URL: [Link])

-

Electrophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Other Aromatic Substitutions - Chemistry LibreTexts. (URL: [Link])

-

aliphatic nucleophilic substitution - csbsju. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

This compound | CAS#:49561-96-8 | Chemsrc. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

- Preparation of phenylacetonitriles - Google P

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. (URL: [Link])

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. (URL: [Link])

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (URL: [Link])

-

Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (URL: [Link])

- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 49561-96-8 [chemicalbook.com]

- 6. This compound | CAS#:49561-96-8 | Chemsrc [chemsrc.com]

- 7. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethoxy)phenylacetonitrile literature review and key papers

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile for Advanced Research and Development

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth review of this compound, a pivotal building block in modern chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this document synthesizes its core properties, strategic applications, and the scientific rationale behind its efficacy.

Introduction: A Molecule of Strategic Importance

This compound, also known as 4-(trifluoromethoxy)benzyl cyanide, is an aromatic organic compound that has garnered significant attention as a versatile intermediate.[1][2] Its value lies in the unique combination of a reactive nitrile group and the powerful trifluoromethoxy (-OCF3) substituent on the phenyl ring. This functional group is not merely a placeholder; it is a strategic element that imparts highly desirable physicochemical properties to target molecules, making this compound a cornerstone in the synthesis of advanced pharmaceuticals, agrochemicals, and novel materials.[2][3]

The trifluoromethoxy group dramatically influences a molecule's lipophilicity, metabolic stability, and electronic character, offering chemists a tool to fine-tune the performance of active compounds.[3][4][5] This guide will explore the synthesis of this intermediate, delve into the mechanistic advantages conferred by the -OCF3 group, and detail its application in cutting-edge research.

Physicochemical Properties

A comprehensive understanding of a compound's properties is fundamental to its application. This compound is typically a colorless liquid or a low-melting white to off-white solid.[6] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 49561-96-8 | [7][8] |

| Molecular Formula | C₉H₆F₃NO | [7][8] |

| Molecular Weight | 201.15 g/mol | [7][8] |

| Appearance | Colorless liquid or white to off-white solid | |

| Melting Point | 27-33 °C | [6] |

| Boiling Point | 96 °C @ 4 mmHg | |

| Purity | Typically ≥98% (GC) | |

| MDL Number | MFCD00061240 | |

| Synonyms | p-Trifluoromethoxyphenyl acetonitrile, 4-(Trifluoromethoxy)benzyl cyanide | [7][8] |

The Trifluoromethoxy Advantage in Molecular Design

The strategic incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry.[4][5][9] The trifluoromethoxy (-OCF3) group, in particular, offers a distinct set of advantages over non-fluorinated analogues or even the related trifluoromethyl (-CF3) group.

-

Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[3] This is a critical parameter in drug design, as appropriate lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for neurological drugs.[3] This often leads to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3][10] This inherent strength makes the trifluoromethoxy group exceptionally resistant to metabolic degradation by enzymes in the body (e.g., cytochrome P450 enzymes).[3][10] By placing the -OCF3 group at a position on the phenyl ring that would otherwise be susceptible to oxidative metabolism (a common pathway for drug deactivation), chemists can effectively "shield" the molecule, prolonging its half-life and duration of action.[3]

-

Modulation of Electronic Properties: The three highly electronegative fluorine atoms give the -OCF3 group a strong electron-withdrawing nature.[3] This influences the electron distribution across the entire molecule, which can alter its binding affinity to biological targets like enzymes or receptors, potentially increasing the potency of a drug.[10]

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound is analogous to the well-established Kolbe nitrile synthesis.[11] This involves a nucleophilic substitution reaction where a cyanide anion displaces a halide from a benzyl-type substrate.

General Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on common methods for benzyl cyanide synthesis, such as those described in patents for related compounds.[12][13]

-

Reaction Setup: To a stirred solution of 4-(trifluoromethoxy)benzyl chloride in a suitable organic solvent, add an aqueous solution of sodium cyanide.

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride). The catalyst is crucial for transporting the cyanide ions from the aqueous phase to the organic phase to react with the benzyl chloride.

-

Reaction Conditions: Heat the biphasic mixture with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to check for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer. Wash the organic layer with water and brine to remove any remaining cyanide salts and catalyst.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtering off the drying agent, remove the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Key Application Areas

The utility of this compound stems from its dual functionality: the nitrile group can be readily transformed into other functional groups (e.g., amines, carboxylic acids), while the trifluoromethoxy-phenyl moiety serves as a stable, performance-enhancing scaffold.

-

Pharmaceutical Development: This compound is a key intermediate for active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] The trifluoromethoxy group helps ensure the resulting drug candidate has favorable metabolic stability and the ability to penetrate the central nervous system.[2][3]

-

Agrochemicals: In the agrochemical industry, efficacy and environmental persistence are key.[2] this compound is used to create advanced herbicides and pesticides.[1][2] The -OCF3 group can enhance the biological activity and stability of these agents, leading to more effective crop protection.[3]

-

Material Science: The unique electronic and thermal properties imparted by the trifluoromethoxy group make this compound valuable in material science.[1][2] It can be incorporated into polymer formulations to increase thermal resistance and chemical inertness.[2] Furthermore, related structures like 4-(trifluoromethyl)phenylacetonitrile are used to synthesize cyano-substituted distyrylbenzene derivatives, which are being investigated as n-type organic semiconductors for next-generation electronics.[14][15]

Safety and Handling

Like most nitriles and halogenated organic compounds, this compound must be handled with care in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste should be disposed of in accordance with local regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategic value is rooted in the powerful trifluoromethoxy group, which provides a reliable method for enhancing the metabolic stability, bioavailability, and potency of target molecules. As the demand for more effective drugs, safer agrochemicals, and higher-performance materials continues to grow, the importance of this versatile building block in both academic research and industrial manufacturing is set to increase, solidifying its role as a key player in modern chemical synthesis.

References

-

G., G.; T., T.; G., M.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

G., G.; T., T.; G., M.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

CAS 49561-96-8: A Deep Dive into the Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

P., A. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Leveraging Trifluoromethylphenylacetonitrile for Novel Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]

-

This compound. NIST WebBook. [Link]

-

2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses Procedure. [Link]

-

Benzyl cyanide. Wikipedia. [Link]

-

4-(Trifluoromethyl)benzyl cyanide. BuyersGuideChem. [Link]

-

Preparation of benzyl cyanide. PrepChem.com. [Link]

-

This compound. NIST WebBook. [Link]

- Preparation of benzyl cyanides.

- The preparation method of 3- trifluoromethyl benzyl cyanide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 49561-96-8 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. nbinno.com [nbinno.com]

- 11. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 12. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 13. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability and bioavailability, making it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key reactions, with a focus on experimental details for laboratory applications.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for accurate research and communication. This compound is known by several alternative names and identifiers.

| Identifier Type | Value |

| IUPAC Name | 2-[4-(trifluoromethoxy)phenyl]acetonitrile |

| CAS Number | 49561-96-8[1] |

| Molecular Formula | C₉H₆F₃NO[1] |

| Molecular Weight | 201.15 g/mol [1] |

| Synonyms | p-Trifluoromethoxyphenyl acetonitrile[1], 4-Trifluoromethoxybenzyl cyanide[2], Benzeneacetonitrile, 4-(trifluoromethoxy)- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various sources.

| Property | Value | Source |

| Appearance | Colorless to light yellow oily liquid or solid | [3] |

| Melting Point | 27 °C | [3] |

| 30-33 °C | [4] | |

| Boiling Point | 96 °C at 4 mmHg | |

| 110-112 °C at 18 hPa | [5] | |

| Purity | ≥ 98% (GC) | [3] |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of this compound and its subsequent conversion to key derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is adapted from a patented procedure.[5]

Reaction:

Caption: Synthesis of this compound.

Materials:

-

4-Bromomethyl-1-trifluoromethoxybenzene

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

In a reaction vessel, prepare a solution of 150 g of ethanol and 28 ml of water.

-

Add 31.5 g of sodium cyanide to the ethanol-water mixture.

-

To this suspension, add 127.5 g of 4-bromomethyl-1-trifluoromethoxybenzene.

-

Heat the reaction mixture to 90°C and stir for 3.5 hours.

-

After the reaction is complete, add 250 ml of water to the mixture.

-

Extract the aqueous phase twice with 50 ml of dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure.

-

The residue is then distilled at 18 hPa to yield this compound as a colorless liquid (76.3% yield) with a boiling point of 110-112°C.[5]

Reduction to 2-(4-(Trifluoromethoxy)phenyl)ethan-1-amine

The nitrile group can be readily reduced to a primary amine, a key functional group in many biologically active molecules.

Reaction:

Caption: Reduction of the nitrile to a primary amine.

Materials:

-

This compound

-

Methanol

-

Raney Nickel (moist)

-

Ammonia (liquid)

-

Hydrogen gas (H₂)

Procedure:

-

In an autoclave, combine 650 ml of methanol, 260 g of this compound, and a quantity of moist Raney Nickel corresponding to 0.39 mol.

-

Add 260 ml of liquid ammonia to the autoclave.

-

Pressurize the autoclave with hydrogen gas to 140 bar.

-

Heat the mixture to 130°C for 2 hours with stirring.

-

After the reaction, cool the mixture to room temperature and carefully vent the excess pressure.

-

Filter off the Raney Nickel catalyst.

-

The filtrate is distilled at 10 hPa to yield 2-(4-trifluoromethoxyphenyl)ethylamine as a colorless liquid (86.7% yield) with a boiling point of 84-86°C.[5]

Hydrolysis to 4-(Trifluoromethoxy)phenylacetic acid

Reaction:

Caption: Hydrolysis of the nitrile to a carboxylic acid.

General Procedure (to be adapted):

-

Prepare a dilute solution of sulfuric acid.

-

Add this compound to the acid solution.

-

Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC or GC is recommended).

-

After cooling, the product, 4-(Trifluoromethoxy)phenylacetic acid, may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

Biological Relevance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are found in compounds with significant biological activity, particularly in the context of neurological disorders. The trifluoromethoxy group is known to enhance properties like metabolic stability and brain penetration, which are crucial for CNS-acting drugs.[7]